Ethyl 3-hydrazinylbenzoate

Description

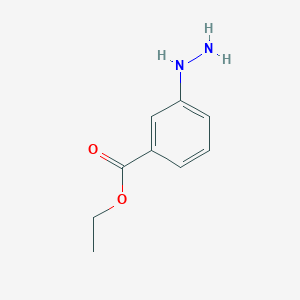

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHYIMGJWDNBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617129 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-87-9 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydrazinylbenzoate: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of foundational molecules is paramount. Ethyl 3-hydrazinylbenzoate, a substituted aromatic hydrazine derivative, serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. This technical guide provides a detailed overview of its chemical properties, structure, and a representative synthetic protocol.

Core Chemical Properties

This compound is a solid organic compound. The hydrochloride salt is a common commercially available form. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 940875-99-0 (hydrochloride salt) | [2][3] |

| Appearance | Yellow solid | [4] |

| Purity | 95% | [2] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group at position 1 and a hydrazinyl group at position 3.

Structural Identifiers:

| Identifier Type | Identifier |

| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 |

| InChI Key | HAHYIMGJWDNBDK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1cccc(NN)c1 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a diazonium salt formed from Ethyl 3-aminobenzoate.[4]

Materials:

-

Ethyl 3-aminobenzoate

-

6N Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (NaOH) solution (30%)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization: A suspension of Ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath. A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise over 10 minutes while maintaining the temperature at 0°C with constant stirring. The reaction is stirred for an additional 30 minutes.[4]

-

Reduction: A suspension of SnCl₂·2H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is added slowly to the diazonium salt solution at 0°C. The resulting mixture is stirred at 0°C for 2 hours.[4]

-

Work-up: The pH of the reaction mixture is adjusted to 9-10 with a 30% NaOH solution. The product is then extracted with EtOAc (2 x 300 mL).[4]

-

Isolation: The organic layers are combined, and the solid product is collected by filtration. The solid is then dried under reduced pressure to yield this compound as a yellow solid (3.30 g, 91.7% yield).[4]

References

Spectroscopic and Synthetic Profile of Ethyl 3-hydrazinylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic route for Ethyl 3-hydrazinylbenzoate (CAS No: 90556-87-9). This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections present its known spectroscopic data, a detailed experimental protocol for its preparation, and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. While experimental ¹H NMR data is available, experimental ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not widely reported in the literature. Therefore, predicted data and analysis of analogous compounds are provided to offer a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |

| 10.30 | s | - | 2H | -NH₂ | Experimental[1] |

| 7.58-7.50 | m | - | 2H | Ar-H | Experimental[1] |

| 7.43 | t | 7.8 | 1H | Ar-H | Experimental[1] |

| 7.22 | d | 7.6 | 1H | Ar-H | Experimental[1] |

| 4.30 | q | 7.1 | 2H | -O-CH₂-CH₃ | Experimental[1] |

| 1.31 | t | 7.1 | 3H | -O-CH₂-CH₃ | Experimental[1] |

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~150 | C-NHNH₂ |

| ~130 | Aromatic CH |

| ~129 | Aromatic C-CO |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~61 | -O-CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on computational models and analysis of similar structures, such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted and Analogous IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (hydrazinyl group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (ethyl group) |

| ~1715 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (ester) |

Note: The predicted data is based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 180.09 | [M]⁺ (Molecular Ion) |

| 151.08 | [M - C₂H₅]⁺ |

| 135.05 | [M - OC₂H₅]⁺ |

| 121.06 | [M - C₂H₅O₂]⁺ |

| 106.07 | [C₇H₈N]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular formula is C₉H₁₂N₂O₂ and the exact mass is 180.0899 g/mol .

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis is adapted from a procedure described in patent literature.[1]

Reaction Scheme:

Materials:

-

Ethyl 3-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 6N

-

Stannous chloride monohydrate (SnCl₂·H₂O)

-

Sodium hydroxide (NaOH), 30% solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Ice

Procedure:

-

A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring.

-

A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

A suspension of SnCl₂·H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.

-

The resulting suspension is stirred at 0 °C for 2 hours.

-

The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.

-

The product is extracted with EtOAc (2 x 300 mL).

-

The organic layers are combined, and the mixture is filtered.

-

The solid product is dried under reduced pressure to yield this compound as a yellow solid (3.30 g, 91.7% yield).[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory for solids.

-

Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydrazinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Ethyl 3-hydrazinylbenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The following sections detail the synthetic protocol, purification methods, and a full spectroscopic analysis of the title compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 3-aminobenzoate. The overall reaction involves the diazotization of the amino group followed by a reduction of the resulting diazonium salt.

Experimental Protocol

Step 1: Diazotization of Ethyl 3-aminobenzoate

In a suitable reaction vessel, a suspension of Ethyl 3-aminobenzoate (1 equivalent) is prepared in 6N hydrochloric acid. The suspension is cooled to 0 °C in an ice bath with constant stirring. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise over a period of 10 minutes, ensuring the temperature is maintained at 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

To the freshly prepared diazonium salt solution, a suspension of stannous chloride dihydrate (2 equivalents) in 6N hydrochloric acid is added slowly, again maintaining the reaction temperature at 0 °C. The resulting suspension is stirred vigorously at 0 °C for 2 hours.

Work-up and Purification

Following the 2-hour reaction time, the pH of the mixture is carefully adjusted to 9-10 using a 30% sodium hydroxide solution. The basic mixture is then extracted with ethyl acetate (2 x 300 mL). The organic layers are combined, and the mixture is filtered. The solid product is collected and dried under reduced pressure to yield this compound as a yellow solid with a reported yield of 91.7%.[1]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | Yellow solid |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

¹H NMR Data (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.30 | s | 2H | -NH-NH₂ |

| 7.58-7.50 | m | 2H | Ar-H |

| 7.43 | t, J = 7.8 Hz | 1H | Ar-H |

| 7.22 | d, J = 7.6 Hz | 1H | Ar-H |

| 4.30 | q, J = 14.2, 7.1 Hz | 2H | -O-CH₂-CH₃ |

| 1.31 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (hydrazinyl group) |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (ester) |

| 1600-1450 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. As with the IR data, specific experimental mass spectra for this compound were not found in the available literature. The expected molecular ion peak can be predicted.

Predicted Mass Spectrometry Data

| m/z | Ion |

| 180.09 | [M]⁺ |

| 151.08 | [M - C₂H₅]⁺ |

| 135.05 | [M - OC₂H₅]⁺ |

| 121.05 | [M - C(O)OC₂H₅]⁺ |

Conclusion

This technical guide outlines a reliable and high-yielding synthesis of this compound. The provided spectroscopic data, including experimental ¹H NMR and predicted IR and MS values, serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to facilitate their work in the synthesis and application of novel therapeutic agents.

References

An In-depth Technical Guide to the Core Starting Materials for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and foundational synthetic strategies for constructing a diverse array of heterocyclic compounds. Recognizing the paramount importance of these scaffolds in medicinal chemistry and drug development, this document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical reaction workflows and biological signaling pathways.

Core Starting Materials: The Building Blocks of Heterocycles

The synthesis of heterocyclic compounds relies on a versatile toolkit of readily available starting materials. The selection of the appropriate precursor is dictated by the target heterocycle's ring size, the nature and position of the heteroatom(s), and the desired substitution pattern. Among the most fundamental and widely employed starting materials are 1,3-dicarbonyl compounds, 1,4-dicarbonyl compounds, and enamines.

-

1,3-Dicarbonyl Compounds: These molecules, characterized by two carbonyl groups separated by a single carbon, are exceptionally versatile precursors. Their utility stems from the acidity of the central methylene group and the electrophilicity of the carbonyl carbons. Common examples include β-ketoesters (e.g., ethyl acetoacetate) and β-diketones (e.g., acetylacetone). They are cornerstone reagents in the synthesis of a variety of heterocycles, including pyridines, pyrimidines, and furans.

-

1,4-Dicarbonyl Compounds: With two carbonyl groups separated by two carbon atoms, 1,4-dicarbonyls are the quintessential starting materials for the synthesis of five-membered heterocycles containing one heteroatom. The Paal-Knorr synthesis, a classical and highly reliable method, utilizes 1,4-diketones to furnish furans, pyrroles, and thiophenes.

-

Enamines: Formed from the condensation of a secondary amine with an aldehyde or a ketone, enamines are nitrogen analogs of enols and serve as potent carbon nucleophiles. Their reactivity at the α-carbon makes them valuable intermediates in a multitude of C-C bond-forming reactions, including those that lead to the formation of heterocyclic rings. The Stork enamine alkylation is a prime example of their synthetic utility.

Key Synthetic Methodologies and Experimental Protocols

Several named reactions form the bedrock of heterocyclic synthesis. The following sections provide detailed experimental protocols for some of the most fundamental and widely practiced methods.

Paal-Knorr Synthesis: A Gateway to Five-Membered Heterocycles

The Paal-Knorr synthesis is a straightforward and high-yielding method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1]

This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a direct route to substituted furans.[1]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran [2]

-

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation to obtain 2,5-dimethylfuran.

Workflow for Paal-Knorr Furan Synthesis

Caption: General workflow for the Paal-Knorr synthesis of furans.

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia affords substituted pyrroles.[1]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3]

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 15 minutes.

-

After cooling the reaction mixture in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52%.[3]

Thiophenes are synthesized by heating a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[4]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Thiophenes [4]

-

In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1 mmol) and Lawesson's reagent (0.4-0.6 mmol).

-

Add a suitable solvent (e.g., toluene or acetonitrile, 3-5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis

A multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]

-

In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ethanol (15 mL).

-

To this stirred solution, add ammonium hydroxide (25% aqueous solution, ~2 mL).

-

Heat the mixture to reflux for 3-4 hours.

-

Upon cooling, the product crystallizes from the solution.

-

Collect the crystals by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

-

For aromatization, the dihydropyridine can be oxidized using an oxidizing agent like nitric acid or ceric ammonium nitrate.

Workflow for Hantzsch Pyridine Synthesis

Caption: General workflow for the Hantzsch synthesis of pyridines.

Gewald Aminothiophene Synthesis

This multicomponent reaction provides a versatile route to 2-aminothiophenes through the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[7]

Experimental Protocol: General Procedure for Gewald Synthesis [6]

-

To a stirred solution of the carbonyl compound (10 mmol) and the active methylene nitrile (10 mmol) in ethanol or methanol (20 mL), add elemental sulfur (0.32 g, 10 mmol).

-

Add a catalytic amount of a base, such as morpholine or triethylamine (~1 mL).

-

Heat the mixture to reflux for 1-2 hours. The reaction mixture typically turns dark.

-

Cool the reaction to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene.

Feist-Benary Furan Synthesis

This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound to produce substituted furans.[8]

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate [2]

-

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in pyridine (10 mL), add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify the product by column chromatography on silica gel.

Knorr Pyrrole Synthesis

A classical method for the synthesis of substituted pyrroles from an α-amino-ketone and a β-ketoester or other compound with an active methylene group.[9]

Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") [10]

-

Dissolve ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (50 mL) and cool in an ice bath.

-

Slowly add a solution of sodium nitrite (6.9 g, 100 mmol) in water (12 mL) while maintaining the temperature below 10 °C to form the α-oximino-β-ketoester.

-

In a separate flask, prepare a stirred solution of ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (50 mL).

-

To this second solution, add zinc dust (13.0 g, 200 mmol) in portions.

-

Slowly add the previously prepared solution of the α-oximino-β-ketoester to the zinc-acetic acid mixture, keeping the temperature below 40 °C.

-

After the addition is complete, stir the mixture for 1 hour at room temperature and then heat on a steam bath for 1 hour.

-

Pour the hot mixture into a large volume of cold water (500 mL).

-

Collect the precipitated solid by vacuum filtration, wash with water, and air dry.

-

Recrystallize the crude product from ethanol to yield Knorr's pyrrole.

Quantitative Data Summary

The following tables summarize representative yields for the discussed synthetic methodologies, highlighting the influence of different reaction conditions.

Table 1: Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran

| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) |

| p-TsOH (cat.) | Conventional (Toluene) | 110 | 6 h | ~75 |

| H₂SO₄ (cat.) | Conventional | 100 | 4 h | ~70 |

| P₂O₅ | Conventional | 150 | 1 h | >80 |

| None | Microwave | 140 | 3 min | 95[11] |

| TiCl₄ | Conventional (DCM) | Room Temp | 30 min | 92[11] |

Table 2: Hantzsch Pyridine Synthesis - Comparison of Catalysts [6]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| No Catalyst | Ethanol | Reflux | 8 | 65 |

| p-TSA | Ethanol | Reflux | 6 | 82 |

| Tannic Acid | H₂O | 80 | 1 | 94 |

| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |

Table 3: Gewald Aminothiophene Synthesis - Representative Yields [3][12]

| Carbonyl Compound | Active Methylene Nitrile | Base | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | 75-98[13] |

| Acetone | Ethyl Cyanoacetate | Triethylamine | 60-80 |

| Acetophenone | Malononitrile | Morpholine | 50-70 |

| Propanal | Cyanoacetamide | Piperidine | 40-60 |

Table 4: Feist-Benary Furan Synthesis - Representative Yields

| α-Halo Ketone | β-Dicarbonyl Compound | Base | Yield (%) |

| 2-Bromoacetophenone | Ethyl Acetoacetate | Pyridine | 60-80 |

| Chloroacetone | Acetylacetone | Ammonia | 50-70 |

| 3-Bromobutan-2-one | Diethyl Malonate | Triethylamine | 55-75 |

Table 5: Knorr Pyrrole Synthesis - Representative Yields

| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Conditions | Yield (%) |

| Ethyl α-oximinoacetoacetate | Ethyl Acetoacetate | Zn, Acetic Acid | 60-70 |

| Diethyl oximinomalonate | 2,4-Pentanedione | H₂, Pd/C then Acetic Acid | ~60[14] |

| α-Aminoacetone | 2-Oxosuccinic ester | aq. KOH | Moderate |

Heterocyclic Scaffolds in Drug Discovery: Targeting Signaling Pathways

Heterocyclic compounds are privileged structures in medicinal chemistry, frequently forming the core of drugs that modulate key biological signaling pathways implicated in a wide range of diseases.

Thiophene Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[15] Thiophene-containing molecules have been developed as potent and selective inhibitors of PI3K, a key kinase in this pathway.

PI3K/Akt/mTOR Signaling Pathway

Caption: Thiophene derivatives can act as inhibitors of PI3K, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.

Imidazole-Containing Kinase Inhibitors in Cancer Therapy

The imidazole scaffold is a common feature in a multitude of kinase inhibitors targeting various signaling pathways, including those mediated by EGFR, VEGFR, and c-Met.[1] These pathways are critical for tumor growth, angiogenesis, and metastasis.

Simplified EGFR Signaling Pathway

Caption: Imidazole-based drugs can inhibit the kinase activity of receptors like EGFR, blocking downstream MAPK signaling and cellular proliferation.

Thiazole Derivatives as Allosteric Modulators of GPCRs

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern drugs. Thiazole-containing molecules have been identified as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[16]

Allosteric Modulation of a GPCR Signaling Pathway

Caption: Thiazole derivatives can act as allosteric modulators, binding to a site on a GPCR distinct from the endogenous ligand binding site to fine-tune the receptor's signaling output.

This guide serves as a foundational resource for understanding the synthesis of key heterocyclic compounds. The provided protocols and data offer a starting point for laboratory work, while the visualized signaling pathways highlight the critical role of these scaffolds in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 15. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

The Versatile Reactivity of the Hydrazinyl Group in Ethyl 3-hydrazinylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydrazinylbenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical reactivity is dominated by the nucleophilic character of the hydrazinyl moiety, complemented by the electronic properties of the ester group and the benzene ring. This technical guide provides an in-depth exploration of the reactivity of the hydrazinyl group in this compound, offering a comprehensive overview of its key transformations. This document details experimental protocols for crucial reactions, presents quantitative data in structured tables, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a vital resource for researchers engaged in the synthesis and application of novel heterocyclic compounds and other advanced chemical entities.

Introduction

The hydrazinyl group (-NHNH₂) is a potent nucleophile, rendering molecules that contain it highly reactive towards a variety of electrophiles. In this compound, the presence of both the hydrazinyl and the ethyl ester functionalities on a benzene ring creates a platform for diverse chemical transformations. This unique structural arrangement allows for its use as a key building block in the synthesis of a wide array of heterocyclic compounds, including pyrazoles and triazoles, which are prominent scaffolds in numerous biologically active molecules.[1] The ester group can be further manipulated, adding another layer of synthetic utility. This guide will systematically explore the primary reactions of the hydrazinyl group in this valuable synthetic intermediate.

Synthesis of this compound

The primary route for the synthesis of this compound involves the diazotization of Ethyl 3-aminobenzoate followed by reduction of the resulting diazonium salt.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

6N Hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

30% Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Ice

Procedure: [2]

-

A suspension of Ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) is cooled to 0 °C in an ice bath with stirring.

-

A solution of NaNO₂ (22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

A suspension of SnCl₂·2H₂O (40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.

-

The resulting suspension is stirred at 0 °C for 2 hours.

-

The pH of the mixture is adjusted to 9-10 with a 30% NaOH solution.

-

The product is extracted with EtOAc (2 x 300 mL).

-

The combined organic layers are filtered, and the solvent is removed under reduced pressure to yield this compound as a yellow solid.

Synthesis Workflow

Key Reactions of the Hydrazinyl Group

The reactivity of the hydrazinyl group in this compound is centered around its nucleophilicity. The two nitrogen atoms with lone pairs of electrons readily attack electrophilic centers, leading to a variety of important chemical transformations.

Hydrazone Formation

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[3] This reaction is typically carried out in an acidic or basic medium and is often a key step in the synthesis of more complex molecules.

Materials:

-

Ethyl 3-hydrazinyl-3-oxopropanoate

-

Appropriate aldehyde

-

Absolute ethanol

Procedure: [4]

-

A solution of ethyl 3-hydrazinyl-3-oxopropanoate (10 mmol) and the appropriate aldehyde (10 mmol) in absolute ethanol (30 mL) is refluxed for 1 hour.

-

The reaction mixture is then cooled to 5-10 °C.

-

The solid formed is collected by filtration, washed with ethanol, and crystallized from ethanol to afford the corresponding hydrazone.

| Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)-3-oxopropanoate | 85 | 115-117 | [4][5] |

Cyclocondensation Reactions: Synthesis of Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and widely used method for the synthesis of pyrazoles.[6][7] The regioselectivity of this reaction can be influenced by the substitution pattern of both reactants and the reaction conditions.

The following is a general protocol for the synthesis of pyrazoles from arylhydrazines and 1,3-dicarbonyl compounds.[6]

Materials:

-

Arylhydrazine (e.g., this compound)

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Ethanol or acetic acid (solvent)

-

Catalyst (optional, e.g., a few drops of mineral acid)

Procedure:

-

Dissolve the arylhydrazine (1 equivalent) in the chosen solvent.

-

Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.

-

If necessary, add a catalytic amount of acid.

-

Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Arylhydrazine | 1,3-Dicarbonyl | Product | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | - | [1] |

| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | - | [1] |

Acylation Reactions

The hydrazinyl group can be readily acylated at the terminal nitrogen atom using acylating agents such as acid chlorides or anhydrides. This reaction is useful for the synthesis of N'-acylhydrazides, which are valuable intermediates in organic synthesis and can exhibit biological activity.

The following is a general protocol for the acylation of a hydrazide.[8]

Materials:

-

Hydrazide (e.g., this compound)

-

Acylating agent (e.g., benzoyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, pyridine)

-

Base (e.g., triethylamine, pyridine)

Procedure: [8]

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydrazide (1.0 eq) in the anhydrous solvent.

-

Add the base (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Alkylation Reactions

Alkylation of the hydrazinyl group can occur at the terminal nitrogen atom, although controlling the degree of alkylation can be challenging. The reaction typically proceeds with alkyl halides in the presence of a base.[9]

While a specific protocol for the alkylation of this compound is not detailed in the provided search results, a general procedure for the alkylation of an ester enolate is provided for context, as the principles of using a base and an alkylating agent are similar.[10]

Materials:

-

Ester to be alkylated

-

Base (e.g., sodium ethoxide)

-

Alkylating agent (e.g., ethyl bromide)

-

Solvent (e.g., ethanol, dimethylacetamide)

Procedure: [10]

-

Prepare a solution of the sodium salt of the ester by reacting it with a base like sodium ethoxide in a suitable solvent.

-

Add the alkylating agent to the solution.

-

Heat the reaction mixture to a specified temperature for a certain period.

-

After cooling, neutralize the reaction mixture and add water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the crude product by distillation or chromatography.

Applications in Drug Development and Materials Science

The diverse reactivity of this compound makes it a valuable precursor in the synthesis of various compounds with potential applications in drug development and materials science. The pyrazole and triazole cores, readily accessible from this starting material, are found in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Furthermore, the ability to form hydrazones and other derivatives allows for the creation of novel molecular structures with tailored electronic and photophysical properties, making them candidates for use in organic electronics and as chemical sensors.

Conclusion

This compound is a highly versatile and reactive molecule, primarily due to the nucleophilic nature of its hydrazinyl group. This guide has provided a detailed overview of its synthesis and key chemical transformations, including hydrazone formation, cyclocondensation reactions to form pyrazoles, acylation, and alkylation. The experimental protocols and quantitative data presented, though in some cases based on analogous structures due to the specificity of available literature, offer a solid foundation for researchers working with this compound. The ability to readily access a variety of important chemical scaffolds from this compound underscores its significance as a building block in the development of new pharmaceuticals and functional materials. Further research into the specific reaction conditions and substrate scope for this particular molecule will undoubtedly continue to expand its utility in the chemical sciences.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-hydrazinylbenzoate

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-hydrazinylbenzoate (the free base) was not located during a comprehensive literature search. The following guide has been compiled using data from its hydrochloride salt (Ethyl 3-hydrazinobenzoate hydrochloride, CAS No. 940875-99-0), its structural isomer (Ethyl 4-hydrazinylbenzoate, CAS No. 14685-90-6), and general safety information for hydrazine derivatives. Researchers and drug development professionals should handle this compound with the utmost caution, assuming it possesses the hazards characteristic of the hydrazine class of chemicals until specific toxicological data becomes available.

Introduction

This compound is an aromatic organic compound of interest in pharmaceutical research and drug development. Its structure, featuring a hydrazine moiety, suggests potential biological activity but also necessitates stringent safety and handling protocols. Hydrazine and its derivatives are known for their reactivity and potential toxicity, including carcinogenicity, and skin and respiratory sensitization.[1] This guide provides a detailed overview of the known and inferred safety precautions for this compound to ensure its safe handling in a laboratory setting.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System) classifications for this compound are not available, data from its 4-isomer provides a strong basis for hazard assessment. The hazards are presumed to be significant due to the presence of the hydrazine group.

Inferred GHS Classification (based on Ethyl 4-hydrazinylbenzoate)[2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

General Hazards of Hydrazine Derivatives:

-

Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[1]

-

Corrosivity: Can cause severe damage to skin and eyes upon contact.[1]

-

Sensitization: May cause allergic skin or respiratory reactions.[1]

-

Reactivity: Hydrazines are reactive and can be unstable. They are sensitive to heat, light, and friction.[3]

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents available data for the hydrochloride salt and the 4-isomer to provide an estimation of its properties.

| Property | Ethyl 3-hydrazinobenzoate hydrochloride | Ethyl 4-hydrazinylbenzoate |

| CAS Number | 940875-99-0[4][5] | 14685-90-6[2][6] |

| Molecular Formula | C₉H₁₃ClN₂O₂[4] | C₉H₁₂N₂O₂[2] |

| Molecular Weight | 216.66 g/mol [4] | 180.20 g/mol [2] |

| Form | Solid[5] | Solid[6] |

| Melting Point | Not available | 118 °C[6] |

| Boiling Point | Not available | 329.9 ± 25.0 °C (Predicted)[6] |

| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly)[6] |

| pKa | Not available | 4.39 ± 0.20 (Predicted)[6] |

Handling and Storage

Given the hazardous nature of hydrazine compounds, strict adherence to the following handling and storage protocols is mandatory.

4.1 Engineering Controls

-

All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]

4.2 Personal Protective Equipment (PPE)

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]

-

Eye Protection: Splash-proof safety goggles must be worn. A face shield is recommended when there is a significant risk of splashing.[1][3]

-

Skin and Body Protection: A flame-resistant lab coat should be worn.[3]

-

Respiratory Protection: All handling should occur within a fume hood to avoid the need for personal respiratory protection.[1]

4.3 Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[7]

-

Keep containers tightly closed.[7]

-

Store away from heat, sparks, and open flames.[7]

-

Incompatible materials include strong oxidizing agents, acids, and metals.[8]

Emergency Procedures

5.1 Spill Response

-

Do not attempt to clean up a spill of this compound yourself.

-

Evacuate the area immediately and notify others.

-

Contact your institution's Environmental Health & Safety (EHS) department.[1][9]

-

For larger spills, prevent the material from entering drains.[9]

5.2 First Aid Measures

-

General Advice: In case of exposure, seek immediate medical attention and show the safety data sheet of a related compound if a specific one is unavailable.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Protocols (General)

While specific experimental protocols for this exact compound are not detailed in the safety literature, a general workflow for handling potent, hazardous compounds should be followed.

Workflow for Handling this compound:

References

- 1. ehs.unm.edu [ehs.unm.edu]

- 2. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. labsolu.ca [labsolu.ca]

- 5. Hit2Lead | ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0 | MFCD06796173 | BB-2000014 [hit2lead.com]

- 6. 4-HYDRAZINO-BENZOIC ACID ETHYL ESTER | 14685-90-6 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. artscimedia.case.edu [artscimedia.case.edu]

Ethyl 3-hydrazinylbenzoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 3-hydrazinylbenzoate is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a hydrazine moiety and an ethyl benzoate group, allows for versatile reactivity in constructing complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and synthetic applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.

Commercial Availability and Suppliers

This compound is primarily available commercially as its hydrochloride salt (CAS No. 940875-99-0).[1][2] Several chemical suppliers offer this compound in various quantities, catering to both research and development needs. A summary of representative suppliers and their offerings is presented in Table 1.

Table 1: Commercial Suppliers of this compound Hydrochloride

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemBridge | ethyl 3-hydrazinobenzoate hydrochloride | 940875-99-0 | >95% | 1g, 5g, 10g |

| BLD Pharm | This compound hydrochloride | 940875-99-0 | Not specified | Inquire |

| Shanghai Macklin Biochemical Co., Ltd. | This compound hydrochloride | 940875-99-0 | Not specified | Inquire |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound and its hydrochloride salt are not extensively reported in publicly available literature. Most of the readily accessible data pertains to its isomer, ethyl 4-hydrazinylbenzoate. However, based on available supplier information and general chemical principles, some key properties can be inferred and are summarized in Table 2. Researchers are advised to consult supplier-specific documentation for the most accurate and up-to-date information.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source/Comment |

| CAS Number | 940875-99-0 | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Inferred from structure |

| Molecular Weight | 216.67 g/mol | Calculated |

| Appearance | Solid | General observation from supplier data |

| Melting Point | Not specified | Data for the 4-isomer is ~118 °C. The 3-isomer may differ. |

| Solubility | Soluble in organic solvents like ethanol. | Inferred from reaction conditions. |

| Stability | Store in a cool, dry place. | General recommendation for hydrazine derivatives. |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of ethyl 3-nitrobenzoate. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 3-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

Procedure:

-

Suspend ethyl 3-nitrobenzoate in a suitable solvent, such as ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the cooled suspension with stirring.

-

Continue stirring at a low temperature for several hours to allow the reduction to proceed to completion.

-

After the reaction is complete, neutralize the mixture by the careful addition of a sodium hydroxide solution until the pH is basic.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The hydrazine moiety readily undergoes condensation reactions with dicarbonyl compounds or their equivalents to form five- and six-membered rings.

Synthesis of Pyrazole Derivatives

One of the primary applications of this compound is in the synthesis of pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with a 1,3-dicarbonyl compound is a common method for constructing the pyrazole ring.

Materials:

-

This compound hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound hydrochloride in ethanol.

-

Add acetylacetone to the solution.

-

If necessary, add a catalytic amount of a base like triethylamine to neutralize the hydrochloride and facilitate the reaction.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate.

The logical relationship for the synthesis of pyrazoles from this compound is depicted in the following diagram.

References

Technical Guide: Ethyl 3-hydrazinylbenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydrazinylbenzoate is a key chemical intermediate with significant applications in the synthesis of novel bioactive molecules. Its unique structural features, particularly the presence of a reactive hydrazine group, make it a versatile building block for the construction of a variety of heterocyclic compounds and hydrazone derivatives with potential therapeutic applications. This guide provides an in-depth overview of its chemical properties, synthesis, and, most importantly, its role as a precursor in the development of kinase inhibitors for cancer therapy.

Core Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90556-87-9 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Synonyms | 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a diazonium salt derived from Ethyl 3-aminobenzoate.

Experimental Protocol: Synthesis from Ethyl 3-aminobenzoate

This protocol is based on established chemical synthesis methodologies.

Materials:

-

Ethyl 3-aminobenzoate

-

6N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

30% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization: A suspension of Ethyl 3-aminobenzoate (20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring. A solution of NaNO₂ (22.0 mmol) in H₂O (10 mL) is added dropwise over 10 minutes, maintaining the temperature at 0-5 °C. The mixture is stirred for an additional 30 minutes.

-

Reduction: A suspension of SnCl₂·2H₂O (40.0 mmol) in 6N HCl (30 mL) is slowly added to the diazonium salt solution at 0 °C. The resulting suspension is stirred at 0 °C for 2 hours.

-

Work-up and Isolation: The pH of the reaction mixture is adjusted to 9-10 with a 30% NaOH solution. The mixture is then extracted with EtOAc (2 x 300 mL). The organic layers are combined, and the mixture is filtered. The solid product is dried under reduced pressure to yield this compound as a yellow solid.

Characterization:

-

The structure of the synthesized this compound can be confirmed using techniques such as ¹H NMR spectroscopy.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, which are scaffolds for potent kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies.

Synthesis of Indolyl-Hydrazones as Potential Breast Cancer Therapeutics

The following workflow illustrates the use of a hydrazinyl-containing intermediate in the synthesis of indolyl-hydrazones, which have shown significant anti-cancer activity. While the specific starting material in the cited literature is not this compound, the reaction of a hydrazine with an aldehyde to form a hydrazone is a fundamental transformation that highlights the utility of compounds like this compound.

This workflow demonstrates the general synthetic strategy for producing hydrazone-based kinase inhibitors.

Caption: Synthetic workflow for the preparation of bioactive hydrazones from a hydrazine precursor.

Biological Activity of Resulting Hydrazone Derivatives

Hydrazone derivatives synthesized from precursors like this compound have demonstrated significant biological activity. For instance, certain indolyl-hydrazones have been evaluated for their in vitro cytotoxicity against breast cancer cell lines (MCF-7).[1]

The following table summarizes the cytotoxic activity of representative indolyl-hydrazone compounds against the MCF-7 breast cancer cell line.[1]

| Compound | IC₅₀ (µM) against MCF-7 |

| Indolyl-hydrazone 5 | 2.73 ± 0.14 |

| Indolyl-hydrazone 8 | 4.38 ± 0.23 |

| Indolyl-hydrazone 12 | 7.03 ± 0.37 |

| Staurosporine (Control) | 8.32 ± 0.43 |

These results indicate that the synthesized hydrazone derivatives exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, and in some cases, are more potent than the control compound, staurosporine.[1]

Signaling Pathways and Mechanism of Action

The anticancer activity of these hydrazone derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and migration.

The following diagram illustrates the logical progression from the synthesis of hydrazone compounds to their ultimate biological effect on cancer cells.

Caption: Logical workflow from hydrazone synthesis to anti-proliferative effects in cancer cells.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its utility lies in its role as a precursor for the synthesis of a wide range of heterocyclic and hydrazone-based compounds. As demonstrated, these derivatives, particularly indolyl-hydrazones, have shown significant promise as potent kinase inhibitors with anti-proliferative activity against cancer cell lines. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using Ethyl 3-hydrazinylbenzoate and β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of substituted pyrazoles via the Knorr pyrazole synthesis, utilizing ethyl 3-hydrazinylbenzoate and various β-ketoesters. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and this protocol offers a versatile method for creating novel pyrazole derivatives for drug discovery and development.[1][2][3]

Introduction

The Knorr pyrazole synthesis, first described in 1883, is a robust and widely used method for the preparation of pyrazoles.[4] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[4][5] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5] The versatility of this synthesis allows for the incorporation of diverse substituents on the pyrazole core, making it a valuable strategy in the generation of compound libraries for therapeutic screening.[4] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][6][7][8]

This protocol details a representative synthesis of a pyrazole derivative using this compound, a substituted hydrazine, which will yield a pyrazole with an ethyl benzoate moiety. Such pyrazole carboxylic acid derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications.[9]

General Reaction Scheme

The reaction between this compound and a generic β-ketoester (where R1 and R2 are variable substituents) is depicted below. The reaction typically proceeds to yield the corresponding substituted pyrazolone.

Reaction: this compound + β-Ketoester → Substituted Pyrazolone

A critical aspect of the Knorr synthesis with unsymmetrical β-ketoesters is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to two regioisomeric products. The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions.[4]

Data Presentation

The following table summarizes representative quantitative data for the Knorr synthesis of pyrazolones from substituted hydrazines and β-ketoesters. The values presented are typical and may require optimization for specific substrates.

| Hydrazine Derivative | β-Ketoester | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| This compound | Ethyl acetoacetate | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95 (expected) |

| Phenylhydrazine | Ethyl acetoacetate | Ethanol | Acetic Acid | Reflux | 1-3 | ~90 |

| Hydrazine hydrate | Ethyl benzoylacetate | 1-Propanol | Acetic Acid | 100 | 1-2 | 70-80[5] |

| Phenylhydrazine | Ethyl benzoylacetate | Acetic Acid | None | 118 | 1 | ~85 |

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a pyrazolone from this compound and ethyl acetoacetate.

Protocol 1: Synthesis of Ethyl 3-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol.

-

Reagent Addition: To the stirring solution, add ethyl acetoacetate (1.0-1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Monitoring: Prepare a TLC plate and spot the starting materials and the reaction mixture. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70). The reaction is complete upon the disappearance of the limiting starting material.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize.

-

Crystallization: To induce further crystallization, cool the flask in an ice bath. If necessary, a small amount of cold water can be added to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product under vacuum or by air drying.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions:

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive. Handle with care.

Applications in Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] The synthesis of pyrazoles from this compound provides a direct route to compounds bearing a benzoate functional group. This ester can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Pyrazole carboxylic acid derivatives have been investigated for a range of biological activities, including as anti-inflammatory agents, anticancer agents, and antimicrobials.[9] The specific pyrazole synthesized in the protocol, with its substituted phenyl ring, can be explored for its potential as an inhibitor of various enzymes or as a ligand for different receptors, which are key targets in drug discovery.

Visualizations

Knorr Pyrazole Synthesis Mechanism

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow for Pyrazole Synthesis

Caption: Experimental workflow for pyrazole synthesis.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

Application Notes: Protocol for Hydrazone Formation with Ethyl 3-Hydrazinylbenzoate for Drug Discovery Applications

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are readily synthesized through the condensation of hydrazines with aldehydes or ketones. This straightforward formation, coupled with the diverse biological activities exhibited by hydrazone derivatives, makes them attractive scaffolds in drug discovery and development. N-acylhydrazones, a subset of hydrazones, have garnered significant attention for their potential as therapeutic agents, including roles as enzyme inhibitors.

Application in Drug Development: Targeting VEGFR-2 Signaling

One promising application of N-acylhydrazone derivatives is in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival can be disrupted, thereby impeding tumor angiogenesis.[4][5] Hydrazones derived from substituted benzohydrazides have shown potential as VEGFR-2 inhibitors, making them valuable candidates for the development of novel anti-cancer therapies.[1][2]

Protocol Overview

The synthesis of hydrazones from Ethyl 3-hydrazinylbenzoate is typically a two-step process. The first step involves the conversion of the ethyl ester to the corresponding 3-hydrazinylbenzohydrazide through reaction with hydrazine hydrate. The resulting hydrazide is then condensed with a selected aldehyde or ketone to yield the final hydrazone product. This protocol provides a general framework that can be adapted for the synthesis of a library of hydrazone derivatives for screening in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of hydrazones from various aromatic hydrazides and aldehydes, providing an expected range for the protocol described below.

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 4-(trifluoromethyl)benzohydrazide | Substituted Benzaldehydes | Methanol | H₂SO₄ (catalytic) | 2 | 85-99 | [6] |

| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehydes | Ethanol | H₂SO₄ (catalytic) | 4 | 70-99 | [7] |

| N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Aromatic Aldehydes | Ethanol | Acetic Acid (catalytic) | 3 | 77-90 | [8] |

| 4-hydroxybenzoic acid hydrazide | Substituted Benzaldehydes | Not Specified | Not Specified | Not Specified | 76-100 | [9] |

| 2-hydrazinobenzimidazole | Aromatic Aldehydes/Ketones | Ethanol | Acetic Acid or Citric Acid | Not Specified | High |

Experimental Protocols

Part 1: Synthesis of 3-Hydrazinylbenzohydrazide from this compound

This protocol describes the conversion of an ethyl ester to a benzohydrazide, a common precursor for N-acylhydrazone synthesis.

Materials:

-

This compound

-

Hydrazine hydrate (85-100%)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

-

Add an excess of hydrazine hydrate (at least 10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 3-hydrazinylbenzohydrazide, is expected to precipitate out of the solution upon cooling. If precipitation is not observed, the solution can be concentrated under reduced pressure.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting material and excess hydrazine hydrate.

-

Dry the product in a desiccator or under vacuum.

-

Characterize the obtained 3-hydrazinylbenzohydrazide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the melting point.

Part 2: Synthesis of Hydrazone from 3-Hydrazinylbenzohydrazide and an Aldehyde/Ketone

This protocol details the condensation reaction to form the final hydrazone product.

Materials:

-

3-Hydrazinylbenzohydrazide (from Part 1)

-

Substituted aldehyde or ketone (1-1.1 equivalents)

-

Ethanol or Methanol (absolute)

-

Glacial acetic acid or concentrated sulfuric acid (catalytic amount, 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydrazinylbenzohydrazide (1 equivalent) in absolute ethanol or methanol.

-

Add the desired aldehyde or ketone (1-1.1 equivalents) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The hydrazone product is expected to precipitate upon cooling. If necessary, place the flask in an ice bath to induce or complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol or methanol to remove any impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

-

Dry the purified product and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.

Visualizations

Experimental Workflow Diagram

Caption: General two-step workflow for hydrazone synthesis.

VEGFR-2 Signaling Pathway and Inhibition by N-Acylhydrazones

Caption: Inhibition of VEGFR-2 signaling by N-acylhydrazones.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of Ethyl 3-hydrazinylbenzoate with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the reaction of ethyl 3-hydrazinylbenzoate with various aromatic aldehydes. The resulting hydrazone compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application Notes

The reaction between this compound and aromatic aldehydes is a straightforward and efficient method for synthesizing a library of Schiff base derivatives. This reaction is a nucleophilic addition-elimination (condensation) reaction where the primary amine of the hydrazine moiety attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage.[1][2]

The synthesized hydrazone Schiff bases are versatile compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The presence of the azomethine group is crucial for their biological function.[1][2]

Key Applications in Drug Development:

-

Antimicrobial Agents: Hydrazone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][3][4][5] The mechanism of action is believed to involve interference with essential cellular processes in microorganisms.[1] The lipophilicity conferred by the aromatic rings can facilitate the passage of these molecules through microbial cell membranes.